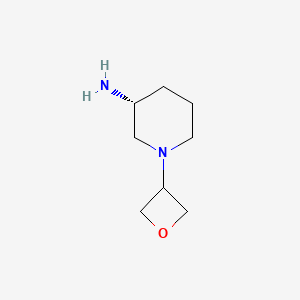

(3R)-1-(Oxetan-3-yl)piperidin-3-amine

Description

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of advanced molecular design principles that combine multiple heterocyclic motifs within a single structure. Heterocyclic compounds constitute more than half of all known chemical compounds, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. The incorporation of oxetane rings into established piperidine scaffolds represents a modern approach to heterocyclic modification that aims to enhance molecular properties while maintaining or improving biological activity. This compound exemplifies the trend toward increasingly sophisticated heterocyclic architectures in contemporary chemical research.

The oxetane component of this compound contributes significantly to its heterocyclic importance due to the unique properties imparted by four-membered oxygen-containing rings. Oxetanes have gained recognition as valuable bioisosteres for carbonyl-containing compounds, offering enhanced chemical and biological stability while maintaining similar spatial and electronic characteristics. The high ring strain energy of 106 kilojoules per mole in oxetanes creates reactive sites that can undergo selective ring-opening reactions under appropriate conditions, providing synthetic versatility that is valuable in heterocyclic transformations. Recent advances in oxetane synthesis and reactivity have positioned these compounds as important building blocks in medicinal chemistry, with applications ranging from natural product synthesis to drug development.

The piperidine ring system represents one of the most important structural motifs in heterocyclic chemistry, serving as a core component in numerous pharmaceutical compounds and natural alkaloids. More than 7000 piperidine-related papers have been published in recent years, demonstrating the continued importance of this heterocyclic system in chemical research. The six-membered nitrogen-containing ring provides conformational flexibility while maintaining structural stability, making it an ideal scaffold for drug design and development. When combined with the oxetane ring, the resulting bicyclic system creates opportunities for novel intermolecular interactions and enhanced selectivity in biological systems.

| Property | Oxetane Ring | Piperidine Ring | Combined System |

|---|---|---|---|

| Ring Size | 4 members | 6 members | Bicyclic (4+6) |

| Heteroatom | Oxygen | Nitrogen | Nitrogen + Oxygen |

| Ring Strain | 106 kJ/mol | Minimal | Moderate |

| Conformational Flexibility | Limited | High | Moderate |

| Hydrogen Bonding Capacity | Acceptor | Donor/Acceptor | Enhanced Both |

Chemical Classification and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple ring systems. The compound's name reflects its structural hierarchy, with the piperidine ring serving as the parent structure and the oxetane ring functioning as a substituent. The designation "(3R)" indicates the absolute stereochemical configuration at the third carbon of the piperidine ring, where the amino group is attached, following the Cahn-Ingold-Prelog priority rules for stereochemical nomenclature. This specific stereochemical designation distinguishes the compound from its enantiomer and other stereoisomeric forms.

The chemical classification of this compound places it within multiple categories of heterocyclic structures. Primarily, it belongs to the class of bicyclic heterocycles due to the presence of two distinct ring systems connected through a common atom. More specifically, it can be classified as a mixed heterocycle containing both nitrogen and oxygen heteroatoms, distinguishing it from homocyclic systems that contain only one type of heteroatom. The compound also falls under the category of saturated heterocycles, as both the piperidine and oxetane rings lack aromatic character and contain only single bonds within their ring frameworks.

The Chemical Abstracts Service registry number 1349700-06-6 provides a unique identifier for this specific stereoisomer of the compound, facilitating accurate chemical communication and database searches. Alternative nomenclature systems may refer to the compound using different descriptive approaches, such as emphasizing the oxetane substitution pattern or the amino functionality. Synonymous names include "(R)-1-(Oxetan-3-yl)piperidin-3-amine" and "3-Piperidinamine, 1-(3-oxetanyl)-, (3R)-", reflecting different approaches to systematic nomenclature while maintaining chemical accuracy.

The molecular formula C8H16N2O provides essential information about the compound's elemental composition, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula reflects the complete molecular structure without stereochemical information, requiring additional notation to specify the exact three-dimensional arrangement. The InChI (International Chemical Identifier) string InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1 provides a comprehensive structural description that includes stereochemical information and connectivity patterns.

Stereochemical Considerations

The stereochemical aspects of this compound are fundamentally important to its chemical identity and potential biological activity. The compound contains one stereogenic center located at the third position of the piperidine ring, where the amino group is attached. The "(3R)" designation indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the amino group occupies the R-configuration, meaning it projects away from the viewer when the molecule is arranged with the highest priority groups positioned appropriately. This specific stereochemical arrangement creates a unique three-dimensional molecular shape that can significantly influence the compound's interactions with other molecules.

The presence of stereoisomerism in this compound system creates opportunities for distinct biological activities between different stereoisomeric forms. Research has demonstrated that the (3S)-isomer, bearing the opposite stereochemical configuration at the same position, exists as a separate chemical entity with CAS number 1349699-66-6. The existence of both R and S stereoisomers highlights the importance of stereochemical control in the synthesis and application of this compound class. The different spatial arrangements of the amino group in these stereoisomers can lead to different binding affinities, selectivities, and biological effects when interacting with chiral biological targets.

The stereochemical stability of this compound is influenced by the conformational preferences of the piperidine ring system. Piperidine rings typically adopt chair conformations similar to cyclohexane, with two distinguishable forms where the nitrogen-hydrogen bond can occupy either axial or equatorial positions. In the case of this compound, the oxetane substituent on the nitrogen atom influences the conformational equilibrium, potentially favoring conformations that minimize steric interactions between the oxetane ring and other parts of the molecule. The amino group at the 3-position can also influence conformational preferences through intramolecular hydrogen bonding or electrostatic interactions.

| Stereoisomer | CAS Number | Configuration | Specific Rotation |

|---|---|---|---|

| (3R)-isomer | 1349700-06-6 | R at position 3 | Data not available |

| (3S)-isomer | 1349699-66-6 | S at position 3 | Data not available |

The oxetane ring itself does not introduce additional stereogenic centers in this particular compound, as the attachment occurs at the 3-position of the oxetane ring, which is not a stereogenic center in the unsubstituted oxetane structure. However, the rigid four-membered ring geometry of the oxetane constrains the spatial relationship between the two ring systems, creating a defined three-dimensional arrangement that contributes to the overall stereochemical character of the molecule. This rigid connection between the rings enhances the stereochemical definition of the compound and may contribute to its potential for stereoselective interactions with biological targets.

Historical Context in Chemical Research

The historical development of this compound and related compounds reflects the evolution of heterocyclic chemistry and the increasing sophistication of molecular design strategies. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who both obtained the compound by treating piperine with nitric acid. This early discovery established piperidine as one of the foundational structures in heterocyclic chemistry, leading to extensive research into its derivatives and applications over the subsequent decades.

The oxetane ring system has a more recent history in chemical research, with significant developments occurring in the 20th century. The systematic study of four-membered oxygen-containing heterocycles gained momentum as synthetic methodologies improved and the unique properties of strained ring systems became better understood. The Paternò-Büchi reaction, discovered in 1909 when Paternò studied the photochemical reaction of benzophenone with amylene, provided one of the early methods for oxetane synthesis. However, the exact identification and understanding of oxetane products was not achieved until Büchi's work in 1953, which established the photocycloaddition mechanism and opened new avenues for oxetane synthesis.

The combination of piperidine and oxetane ring systems in compounds like this compound represents a more recent development in heterocyclic chemistry, emerging from advances in medicinal chemistry and the recognition of oxetanes as valuable pharmacological motifs. The 21st century has witnessed increased interest in oxetane-containing compounds due to their potential as bioisosteres and their unique physicochemical properties. This trend has been driven by the pharmaceutical industry's search for new molecular architectures that can provide enhanced drug-like properties while maintaining biological activity.

Recent research developments have focused on expanding the synthetic accessibility of oxetane-containing compounds and understanding their behavior under various chemical conditions. A comprehensive 10-year study disclosed extensive experience in oxetane chemistry, providing analysis of the oxetane core's tolerance toward various reaction conditions typical in organic and medicinal chemistry. This work demonstrated the stability of oxetane rings under diverse conditions including oxidation, reduction, alkylation, acylation, and other transformations, establishing the practical utility of oxetane-containing building blocks in complex molecule synthesis. Such foundational research has enabled the development of sophisticated compounds like this compound and their integration into modern chemical research programs.

Properties

IUPAC Name |

(3R)-1-(oxetan-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-7-2-1-3-10(4-7)8-5-11-6-8/h7-8H,1-6,9H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECUYKSSLLPDLH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2COC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxetane Ring Formation

The oxetane ring, a four-membered cyclic ether, is typically constructed via ring-closure reactions involving precursors such as epoxides, halohydrins, or lactones. Recent advances have introduced methodologies that enable oxetane synthesis directly from native alcohol substrates through selective C–H functionalization, offering high yields and functional group tolerance.

Alcohol C–H Functionalization: A novel synthetic disconnection has been reported where oxetanes are synthesized via intramolecular cyclization of alcohols under catalytic conditions, often employing zinc chloride or phosphate bases to facilitate ring closure while preserving sensitive functional groups (e.g., esters, sulfone).

Ring Contraction from Lactones: Another approach involves converting lactone triflates into oxetane rings through ring contraction reactions. For example, treatment of triflate lactones with nucleophiles and subsequent ring contraction yields oxetane intermediates with high stereochemical purity.

Stereochemical Control

The (3R) stereochemistry in this compound is achieved through stereoselective synthesis routes:

Use of chiral starting materials or chiral catalysts during ring formation ensures the desired enantiomer is obtained.

Epimer separation and selective deprotection steps are employed to isolate the (3R) isomer with high enantiomeric excess.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Functional Group Compatibility: The alcohol C–H functionalization method tolerates sensitive groups such as esters and sulfones, enabling the synthesis of complex oxetane-piperidine structures without side reactions.

Stereoselectivity: The ring contraction approach from lactone triflates allows for precise stereochemical control, yielding single epimers of oxetane intermediates that translate into the desired (3R) configuration in the final compound.

Scalability: Industrial considerations favor the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity for large-scale production, although detailed industrial protocols remain proprietary.

Chemical Reactivity: this compound can undergo further chemical modifications such as oxidation, reduction, and substitution reactions, broadening its utility in drug development.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alcohol C–H Functionalization | Direct oxetane formation from alcohols | High yield; functional group tolerance | Requires specific catalysts |

| Lactone Ring Contraction | Conversion of lactone triflates to oxetanes | Stereoselective; good yields | Multi-step synthesis; moderate yield |

| Nucleophilic Substitution | Introduction of piperidine via substitution | Efficient; mild conditions | Dependent on leaving group quality |

| Cyclization of Precursors | Formation of piperidine ring from linear precursors | One-pot synthesis possible | Requires precise precursor design |

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Oxetan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The oxetane and piperidine rings can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce new functional groups into the piperidine ring.

Scientific Research Applications

(3R)-1-(Oxetan-3-yl)piperidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a potential ligand for receptor studies.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-1-(Oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The oxetane group can participate in ring-opening reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use.

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under GHS with warnings for acute toxicity (H302), skin irritation (H315), eye damage (H318), and respiratory irritation (H335) ().

- Applications : Used in medicinal chemistry as a building block for complex molecules, such as benzoimidazole carboximidamides ().

Comparison with Structurally Similar Compounds

Positional Isomers: Piperidin-3-amine vs. Piperidin-4-amine

1-(Oxetan-3-yl)piperidin-4-amine (CAS 1523571-88-1) differs in the position of the amine group (4-position vs. 3-position). For example, in Example 465 (), the 3-amine derivative forms stable interactions in a benzoimidazole scaffold, while the 4-amine analog may exhibit distinct binding modes due to altered spatial arrangement.

Ring Size Variation: Piperidine vs. Pyrrolidine

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine (CAS 1256667-56-7) replaces the six-membered piperidine with a five-membered pyrrolidine ring (). The smaller ring increases ring strain but may enhance conformational rigidity. Pyrrolidine derivatives often exhibit higher basicity due to reduced steric hindrance around the nitrogen atom.

| Property | This compound | (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine |

|---|---|---|

| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |

| Molecular Formula | C₈H₁₆N₂O | C₇H₁₄N₂O |

| Molecular Weight (g/mol) | 156.23 | 142.20 |

| Key Differences | Lower ring strain, higher flexibility | Higher ring strain, rigidity |

Substituent Variations: Oxetane vs. Aromatic Groups

(3R)-1-(2-Methoxybenzyl)piperidin-3-amine () substitutes the oxetane group with a 2-methoxybenzyl moiety.

| Property | This compound | (3R)-1-(2-Methoxybenzyl)piperidin-3-amine |

|---|---|---|

| Substituent | Oxetane (polar, rigid) | 2-Methoxybenzyl (aromatic, lipophilic) |

| Molecular Formula | C₈H₁₆N₂O | C₁₃H₂₀N₂O |

| Molecular Weight (g/mol) | 156.23 | 220.31 |

| Key Differences | Enhanced solubility, metabolic stability | Increased lipophilicity, potential toxicity |

Biological Activity

(3R)-1-(Oxetan-3-yl)piperidin-3-amine is a heterocyclic compound characterized by the combination of an oxetane ring and a piperidine moiety. Its molecular formula is C8H16N2O, with a molecular weight of approximately 156.228 g/mol. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound features:

- Chiral Center : The piperidine nitrogen introduces chirality, which can influence biological interactions.

- Oxetane Ring : This four-membered cyclic ether is known for its unique reactivity, enhancing bioavailability and pharmacokinetic profiles.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer applications. The following sections detail these activities based on current findings.

Anticancer Activity

The compound's ability to interact with biological systems suggests potential applications in cancer therapy. Although direct studies on this compound are sparse, related compounds have shown promising results in inhibiting oxidative phosphorylation (OXPHOS) complexes, which are crucial for cancer cell metabolism .

Case Study 1: OXPHOS Inhibition

A study focusing on the inhibition of OXPHOS complexes revealed that certain piperidine derivatives could disrupt ATP generation in cancer cells. While this compound was not specifically tested, similar piperidine structures have shown significant growth inhibition in pancreatic cancer models at low nanomolar concentrations .

Case Study 2: Structural Analogues

Comparative analysis with structurally similar compounds highlights the potential of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(Azetidin-3-yl)piperidine | Contains azetidine instead of oxetane | Antidepressant properties |

| 1-(Tetrahydrofuran-2-yl)piperidine | Tetrahydrofuran ring | Antimicrobial activity |

| 4-Methylpiperidine | Methyl substitution on piperidine | Analgesic effects |

| 2-Pyrrolidinone | Lactam structure | Neuroprotective effects |

This table illustrates how variations in structure can lead to diverse pharmacological profiles, suggesting that (3R)-1-(Oxetan-3-yl)piperidin-3-amines may possess unique properties not observed in other compounds.

Synthetic Routes and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for further derivatization. The oxetane ring can undergo various reactions such as:

- Ring-opening Reactions : Under specific conditions, which may enhance its reactivity.

- Nucleophilic Substitution Reactions : Enabled by the amine group, allowing for acylation or alkylation modifications.

These synthetic pathways underscore the compound's versatility for further exploration in drug discovery and development.

Q & A

Q. What are the established synthetic routes for (3R)-1-(Oxetan-3-yl)piperidin-3-amine, and what key reaction conditions are required?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in Example 465 ( ), (R)-1-(oxetan-3-yl)piperidin-3-amine reacts with a fluorophenyl intermediate under acidic conditions (TFA) to form a benzoimidazole derivative. Key conditions include:

Q. How is the stereochemical configuration (3R) of the piperidine ring confirmed experimentally?

Stereochemistry is validated using:

- Chiral HPLC : To separate enantiomers and confirm enantiopurity.

- 1H/19F NMR : Coupling constants and splitting patterns (e.g., δ 4.80–4.65 ppm in for oxetane protons) correlate with spatial arrangement.

- X-ray crystallography : Used in structural analogs (e.g., ) to resolve absolute configuration. Computational methods like DFT ( ) supplement experimental data by modeling molecular geometry .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

- FTIR/FT-Raman : Identify functional groups (e.g., NH stretching at ~3300 cm⁻¹, oxetane ring vibrations).

- NMR : 1H (e.g., δ 1.53–2.84 ppm for piperidine protons) and 13C NMR distinguish regioisomers. 19F NMR ( ) tracks fluorinated byproducts.

- UV-Vis : Monitors conjugation in derivatives (e.g., ).

- Mass spectrometry : Confirms molecular weight (e.g., m/z 495.3/497.1 in ) .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s bioactivity in kinase inhibition studies?

The oxetane moiety enhances:

- Metabolic stability : By resisting oxidative degradation.

- Solubility : Polar oxygen atoms improve aqueous solubility. In , derivatives with oxetane-piperidine scaffolds show IC50 values as low as 144 nM for MAPKK12 inhibition. The oxetane’s rigid structure optimizes binding pocket interactions, as seen in Ki values (0.17–4.0 nM) .

Q. What strategies resolve contradictions in synthetic yields when scaling up this compound derivatives?

Contradictions arise from:

- Steric hindrance : Bulkier substituents reduce yields (e.g., 3-Fluoro derivatives in show lower activity).

- Reaction scalability : Transition from batch to flow chemistry improves reproducibility. Mitigation includes:

- DoE (Design of Experiments) : Optimize temperature, solvent (e.g., DMSO vs. ethanol), and catalyst loading.

- In-line analytics : Use PAT (Process Analytical Technology) to monitor intermediates .

Q. How do enantiomeric impurities (e.g., 3S vs. 3R) affect biological activity, and how are they quantified?

Enantiomeric excess (ee) is critical for target selectivity. For example, (S)-enantiomers in show distinct NMR shifts (δ 8.95 ppm vs. δ 8.70 ppm for R-forms). Impurities >5% can reduce potency by 10–100-fold ( ). Quantification methods:

- Chiral SFC : Faster separation than HPLC.

- Circular Dichroism (CD) : Detects minor enantiomers in bioactive assays .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.